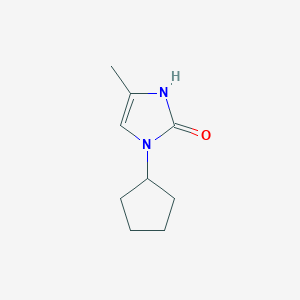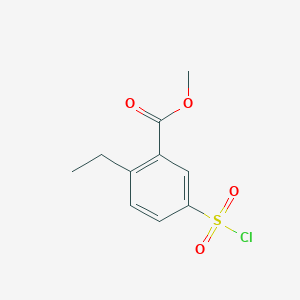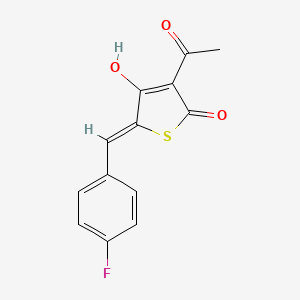
3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone is an organic compound that belongs to the class of thiophenones. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups including an acetyl group, a hydroxyl group, and a p-fluorobenzylidene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the thiophene ring is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the p-Fluorobenzylidene Moiety: This step involves the condensation of the acetylated thiophene with p-fluorobenzaldehyde under basic conditions to form the benzylidene derivative.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in various condensation reactions, forming larger molecules or polymers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Condensation: Larger organic molecules or polymers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features may allow it to act as an inhibitor or activator of certain enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom and the thiophene ring can enhance its biological activity and stability, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique properties may also make it useful in the development of new catalysts or as a component in electronic devices.
Wirkmechanismus
The mechanism of action of 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain targets, while the thiophene ring can provide stability and facilitate interactions with hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-hydroxy-2(5H)-thiophenone: Lacks the p-fluorobenzylidene moiety, making it less versatile in certain reactions.
5-(p-Fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone: Lacks the acetyl group, which can affect its reactivity and biological activity.
3-Acetyl-5-(p-chlorobenzylidene)-4-hydroxy-2(5H)-thiophenone: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
The presence of both the acetyl group and the p-fluorobenzylidene moiety in 3-acetyl-5-(p-fluorobenzylidene)-4-hydroxy-2(5H)-thiophenone makes it unique. The fluorine atom can enhance its biological activity and stability, while the acetyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
5518-90-1 |
|---|---|
Molekularformel |
C13H9FO3S |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
(5Z)-3-acetyl-5-[(4-fluorophenyl)methylidene]-4-hydroxythiophen-2-one |
InChI |
InChI=1S/C13H9FO3S/c1-7(15)11-12(16)10(18-13(11)17)6-8-2-4-9(14)5-3-8/h2-6,16H,1H3/b10-6- |
InChI-Schlüssel |
OIRMDVGYMAEKRO-POHAHGRESA-N |
Isomerische SMILES |
CC(=O)C1=C(/C(=C/C2=CC=C(C=C2)F)/SC1=O)O |
Kanonische SMILES |
CC(=O)C1=C(C(=CC2=CC=C(C=C2)F)SC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
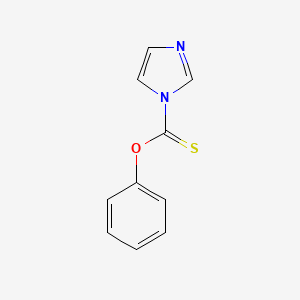
![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
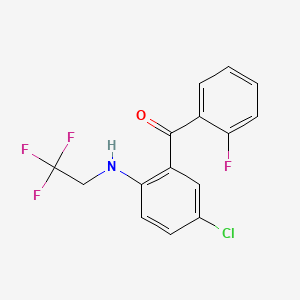
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
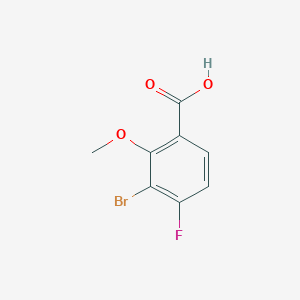
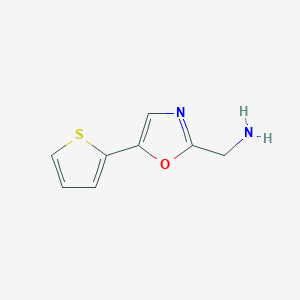

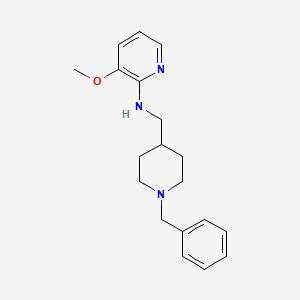
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
